Golgicide A

Vue d'ensemble

Description

Ce composé joue un rôle crucial dans la régulation du trafic sécrétoire et du transport membranaire au sein de l'appareil de Golgi des cellules eucaryotes . Il a été largement étudié pour sa capacité à inhiber la fonction du facteur de résistance 1 de l'appareil de Golgi BFA, conduisant au désassemblage de l'appareil de Golgi et du réseau trans-Golgi .

Méthodes De Préparation

La synthèse du Golgicide A implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont généralement propriétaires et peuvent varier en fonction du fabricant. il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de noyau quinoléine . Les méthodes de production industrielle peuvent impliquer un criblage à haut débit et l'optimisation des conditions de réaction pour atteindre un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le Golgicide A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier la fonction du facteur de résistance 1 de l'appareil de Golgi BFA et son rôle dans le transport vésiculaire.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la fonction du facteur de résistance 1 de l'appareil de Golgi BFA, un facteur d'échange de nucléotides guanine qui active le facteur de ribosylation de l'ADP 1. Cette inhibition conduit à la dissociation rapide du manteau protéique complexe I du manteau vésiculaire des membranes de l'appareil de Golgi et au désassemblage subséquent de l'appareil de Golgi et du réseau trans-Golgi . Les cibles moléculaires et les voies impliquées comprennent le cycle du facteur de ribosylation de l'ADP 1 et le recrutement des protéines adaptatrices et du manteau vésiculaire .

Applications De Recherche Scientifique

Golgicide A has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the function of Golgi BFA resistance factor 1 and its role in vesicular transport.

Mécanisme D'action

Golgicide A exerts its effects by inhibiting the function of Golgi BFA resistance factor 1, a guanine nucleotide exchange factor that activates ADP ribosylation factor 1. This inhibition leads to the rapid dissociation of the coat protein complex I vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . The molecular targets and pathways involved include the ADP ribosylation factor 1 cycle and the recruitment of adaptor and vesicle coat proteins .

Comparaison Avec Des Composés Similaires

Le Golgicide A est unique en raison de sa grande spécificité et de sa réversibilité en tant qu'inhibiteur du facteur de résistance 1 de l'appareil de Golgi BFA. Les composés similaires comprennent :

Monensine : Un ionophore qui perturbe la fonction de l'appareil de Golgi en modifiant les gradients ioniques.

Ces composés mettent en évidence l'unicité du this compound dans son ciblage spécifique du facteur de résistance 1 de l'appareil de Golgi BFA et ses propriétés d'inhibition réversible.

Activité Biologique

Golgicide A (GCA) is a potent, specific, and reversible inhibitor of the cis-Golgi Arf guanine nucleotide exchange factor (ArfGEF), GBF1. Discovered through high-throughput screening, GCA has been shown to play significant roles in cellular processes, particularly in the context of Golgi assembly and function. This compound has garnered attention for its ability to disrupt intracellular transport mechanisms, making it a valuable tool in cell biology research.

Inhibition of GBF1

GCA specifically inhibits GBF1, which is crucial for the activation of ADP-ribosylation factor 1 (Arf1). Arf1 is essential for regulating secretory traffic and membrane transport within the Golgi apparatus. When GBF1 is inhibited by GCA, it leads to:

- Dissociation of COPI Vesicle Coats : The inhibition results in the rapid dissociation of COPI vesicle coats from Golgi membranes, causing disassembly of the Golgi and trans-Golgi network (TGN) .

- Arrested Protein Secretion : The secretion of soluble and membrane-associated proteins is halted at the endoplasmic reticulum-Golgi intermediate compartment, while endocytosis and recycling processes remain unaffected .

- Impaired Toxin Trafficking : GCA effectively prevents the internalized shiga toxin from reaching the dispersed TGN, highlighting its role in inhibiting intracellular toxin transport .

Morphological Changes

The application of GCA induces significant morphological changes within the Golgi apparatus:

- Dispersal of Golgi Structure : Immunofluorescence studies have shown that GCA treatment leads to the dispersal of medial-Golgi markers, resembling effects caused by other known inhibitors like brefeldin A (BFA) .

- Reversibility : Notably, the effects of GCA are rapidly reversible; within 15 minutes after removal of the compound, Golgi structures begin to reassemble .

Efficacy Against Shiga Toxin

In a study assessing the protective effects of GCA against shiga toxin in Vero cells:

- IC50 Value : GCA exhibited an IC50 value of 3.3 μM against shiga toxin's effects on protein synthesis. At a concentration of 10 μM, Vero cells showed significant protection from toxin-induced damage .

Structure-Activity Relationship (SAR)

Research into GCA derivatives has revealed insights into its structure-activity relationship:

- Analog Studies : A collection of GCA analogs was synthesized to evaluate their efficacy against mosquito larvae. One specific enantiomer (GCA-2) was identified as responsible for unique biological activity. The study found that certain analogs displayed distinct behaviors between larval and adult mosquitoes, leading to complete mortality in tested species such as Aedes aegypti and Anopheles stephensi .

| Compound | Activity in Mosquito Larvae | Remarks |

|---|---|---|

| GCA | Minimal cytotoxicity | Effective against An. stephensi larvae |

| GCA-2 | High selectivity | Responsible for unique activity |

| GCA-8 | Statistically significant improvement | Over GCA-2 in larval assays |

Propriétés

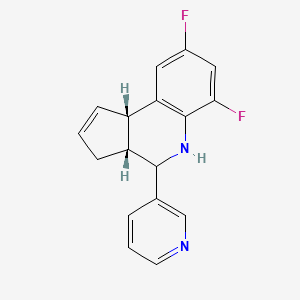

IUPAC Name |

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-FTLRAWMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893485 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139889-93-2 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.